molecular formula C12H22N2S3 B12656584 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione CAS No. 4858-30-4

5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione

Cat. No.: B12656584
CAS No.: 4858-30-4
M. Wt: 290.5 g/mol
InChI Key: STUOKTRFEREHEI-UHFFFAOYSA-N
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Description

5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione typically involves the formation of the thiadiazole ring followed by the introduction of the decylsulfanyl group. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. Subsequently, the decylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to generate reactive oxygen species can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopentylsulfanyl-3H-1,3,4-thiadiazole-2-thione
  • 5-phenylsulfanyl-3H-1,3,4-thiadiazole-2-thione
  • 5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione

Uniqueness

5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione is unique due to the presence of the decylsulfanyl group, which imparts specific lipophilic properties to the compound. This can influence its solubility, bioavailability, and interaction with biological membranes, making it distinct from other thiadiazole derivatives .

Properties

CAS No.

4858-30-4

Molecular Formula

C12H22N2S3

Molecular Weight

290.5 g/mol

IUPAC Name

5-decylsulfanyl-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C12H22N2S3/c1-2-3-4-5-6-7-8-9-10-16-12-14-13-11(15)17-12/h2-10H2,1H3,(H,13,15)

InChI Key

STUOKTRFEREHEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NNC(=S)S1

Origin of Product

United States

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